molecular formula C24H22N2O6S B2720516 3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 637320-45-7

3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2720516
CAS No.: 637320-45-7
M. Wt: 466.51
InChI Key: JMBLPGSCBFMBMB-UHFFFAOYSA-N
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Description

3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzo[de]isoquinoline core, which is substituted with a methoxy group, a morpholin-4-ylsulfonylphenyl group, and a methyl group. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Preparation Methods

The synthesis of 3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagentsThe reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the functional groups attached to the benzo[de]isoquinoline core .

Mechanism of Action

The mechanism of action of 3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other benzo[de]isoquinoline derivatives with different substituents, such as 2-[(4-Methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione and 2-[(4-Morpholin-4-ylsulfonylphenyl)methyl]benzo[de]isoquinoline-1,3-dione.

Properties

IUPAC Name

2-[(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c1-31-20-9-8-16(14-21(20)33(29,30)25-10-12-32-13-11-25)15-26-23(27)18-6-2-4-17-5-3-7-19(22(17)18)24(26)28/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBLPGSCBFMBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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